1,1,1-Trifluoro-2-methylbutan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

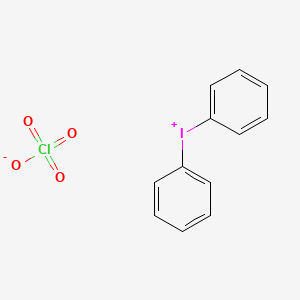

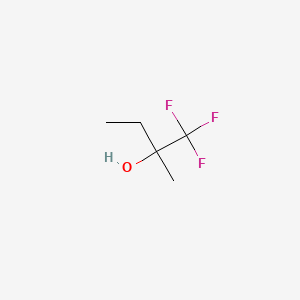

1,1,1-Trifluoro-2-methylbutan-2-ol is a chemical compound with the molecular formula C5H9F3O . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2-methylbutan-2-ol consists of a butanol backbone with a trifluoromethyl group and a methyl group attached to the second carbon atom . The presence of the trifluoromethyl group can significantly affect the chemical properties of the compound, including its reactivity and polarity.

Scientific Research Applications

Environmental Degradation and Monitoring

1,1,1-Trifluoro-2-methylbutan-2-ol, as part of polyfluoroalkyl chemicals, has been noted for its role in environmental degradation. Research has shown that microbial degradation of these chemicals can lead to the formation of persistent and toxic substances like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) (Liu & Avendaño, 2013). These substances have raised significant concerns due to their persistence in the environment and potential toxicity. As such, understanding the environmental fate and effects of these chemicals is crucial for regulatory and cleanup efforts.

Chemical Synthesis

In the realm of chemical synthesis, 1,1,1-Trifluoro-2-methylbutan-2-ol-related compounds like perfluoroalkane-sulfonates have been highlighted for their role in various reactions. These compounds, particularly cost-effective nonafluorobutanesulfonates (nonaflates), have been used in metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, or amination reactions (Hoegermeier & Reissig, 2009). These compounds have demonstrated advantages over more commonly used reagents and have found applications in laboratory and industrial scale organic synthesis.

Water Treatment and Environmental Safety

The compound's derivatives have been extensively studied for their presence and effects in the environment, particularly in water sources. Studies have explored the levels of such compounds in drinking water and evaluated the human health risks associated with their consumption (Domingo & Nadal, 2019). Additionally, research has delved into the bioaccumulative nature of these substances, comparing them with other persistent and bioaccumulative substances, highlighting the need for more research to fully understand their environmental impact (Conder et al., 2008).

Biological Monitoring and Health Impact

The biological monitoring of polyfluoroalkyl substances, including derivatives of 1,1,1-Trifluoro-2-methylbutan-2-ol, has been a critical area of research. Studies have indicated increasing exposure to these substances over time, emphasizing the need for continuous monitoring and standardized analytical methods (Houde et al., 2006). Furthermore, studies have assessed the human health risks of these compounds, confirming their potential to cause various toxic effects and emphasizing the importance of understanding their toxic mechanisms (Zeng et al., 2019).

Mechanism of Action

Safety and Hazards

As with all chemicals, 1,1,1-Trifluoro-2-methylbutan-2-ol should be handled with care. It is advisable to use personal protective equipment and ensure adequate ventilation when handling this compound . It is classified as a flammable liquid and can cause skin and eye irritation . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice if necessary .

properties

IUPAC Name |

1,1,1-trifluoro-2-methylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c1-3-4(2,9)5(6,7)8/h9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFSGDURTMDVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)